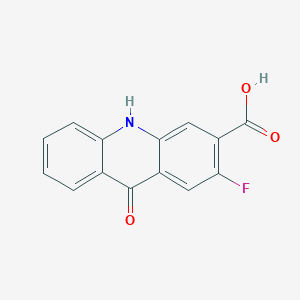
2-Fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid
Cat. No. B8692494
M. Wt: 257.22 g/mol
InChI Key: YIEXTNSOBYJXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07312209B2
Procedure details


To a round bottom flask containing polyphosphoric acid (254 g) at 165-172° C. was added finely ground compound 174D (15.0 g, 55.6 mmol) over 30 min. After the addition was complete, the reaction mixture was stirred for 10 min at 165° C. HPLC indicated that the reaction was complete. While at 165° C., the mixture was slowly added to a mixture of ice and sodium bicarbonate. The pH was adjusted to 3.0 with additional solid sodium bicarbonate, and the resulting mixture was filtered through a medium porosity fritted funnel to give a greenish-yellow paste which was washed with water (3×) and air-dried under vacuum. The resulting paste was rinsed with MeOH into a flask. The paste/MeOH mixture was then sonicated to disperse the paste. DCM was added, and the mixture was concentrated under reduced pressure. The azeotrope procedure was repeated 2× to give 12.0 g (84%) of acridone acid 174E as a yellow solid. HPLC retention time=2.35 min. (Condition A) and LC/MS M+1=258.03. 1H-NMR (500 MHz, DMSO) δ 7.30 (t, 1H, J=7.6 Hz), 7.56 (d, 1H, J=7.6 Hz), 7.78 (t, 1H, J=7.6 Hz), 7.93 (d, 1H, J=11.0 Hz), 8.11 (d, 1H, J=6.1 Hz), 8.22 (d, 1H, J=7.6 Hz), and 12.06 (s, 1H).
[Compound]
Name
polyphosphoric acid
Quantity
254 g
Type
reactant
Reaction Step One

Name
compound 174D
Quantity
15 g
Type
reactant
Reaction Step Two



Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=O)[C:8]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)(O)[O-].[Na+]>>[F:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[CH:7][C:8]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:11](=[O:13])[C:9]=2[CH:10]=1 |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
254 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
compound 174D
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 10 min at 165° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting mixture was filtered through a medium porosity fritted funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a greenish-yellow paste which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (3×)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting paste was rinsed with MeOH into a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The paste/MeOH mixture was then sonicated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to disperse the paste
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
DCM was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=2C(C3=CC=CC=C3NC2C=C1C(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
